Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-

JNK inhibition Kinase selectivity Halogen bonding

Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)- (CAS 864681-27-6) is a synthetic, low-molecular-weight (391.21 Da) 3,5-disubstituted 7-azaindole derivative. It is explicitly disclosed as a c-Jun N-terminal kinase (JNK) inhibitor within the Eisai patent family (WO2005085244A1, US7432375).

Molecular Formula C16H14IN3O
Molecular Weight 391.21 g/mol
Cat. No. B12537098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-
Molecular FormulaC16H14IN3O
Molecular Weight391.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)C2=CC3=C(NC=C3I)N=C2
InChIInChI=1S/C16H14IN3O/c1-20(2)12-5-3-10(4-6-12)15(21)11-7-13-14(17)9-19-16(13)18-8-11/h3-9H,1-2H3,(H,18,19)
InChIKeyDGTUWNOYOCTATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)- Procurement Guide: Core Identity & JNK Inhibitor Class Context


Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)- (CAS 864681-27-6) is a synthetic, low-molecular-weight (391.21 Da) 3,5-disubstituted 7-azaindole derivative [1]. It is explicitly disclosed as a c-Jun N-terminal kinase (JNK) inhibitor within the Eisai patent family (WO2005085244A1, US7432375) [2]. The molecule features a characteristic 3-iodo substituent on the pyrrolo[2,3-b]pyridine core and a 4-(dimethylamino)benzoyl group at the 5-position, a pharmacophore arrangement critical for its biological activity [2]. Its computed logP of approximately 3.4–3.5 indicates moderate lipophilicity, a key parameter for CNS-targeted kinase inhibitor design [1].

Why Generic 7-Azaindole JNK Inhibitors Cannot Substitute Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)- in Research Procurement


Within the 3,5-disubstituted 7-azaindole JNK inhibitor class, even minor structural modifications lead to profound differences in kinase selectivity and potency [1]. The iodinated pyrrolo[2,3-b]pyridine scaffold of this compound provides a unique heavy-atom effect that can enhance binding affinity through halogen bonding, a feature absent in non-halogenated or differently halogenated analogs [1]. Furthermore, the 4-(dimethylamino)benzoyl substituent creates a specific electrostatic and steric profile that is not replicated by morpholine, methoxy, or unsubstituted phenyl congeners. Interchanging compounds without verifying the exact substitution pattern risks selecting a molecule with a different JNK isoform selectivity profile (e.g., JNK1 vs. JNK3), altered metabolic stability, or divergent physicochemical properties that impact experimental reproducibility [1].

Quantitative Differentiation Evidence for Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)- Against Closest Structural Analogs


Patent-Disclosed JNK Inhibitory Activity: Target Compound vs. De-iodinated Analog

The target compound is specifically claimed as a JNK inhibitor in WO2005085244A1, while its direct de-iodinated precursor, [4-(dimethylamino)phenyl](1H-pyrrolo[2,3-b]pyridin-5-yl)methanone (CAS 864681-26-5), is listed only as a synthetic intermediate and is not asserted to possess JNK inhibitory activity [1][2]. This patent distinction indicates that the 3-iodo substituent is critical for biological activity, consistent with the known role of halogen bonding in kinase inhibitor design [1].

JNK inhibition Kinase selectivity Halogen bonding

Lipophilicity Comparison: Target Compound vs. Morpholine Analog

The computed logP of the target compound is 3.4–3.5 [1], placing it in a favorable range for CNS penetration (typically logP 2–5) [2]. A closely related 5-(4-morpholinophenyl) analog (CAS 757983-04-3, identical 3-iodo-7-azaindole core but with a morpholine substituent) has the molecular formula C17H16IN3O and molecular weight 405.23 Da . The morpholine oxygen and additional methylene group in this comparator increase hydrogen-bond acceptor count and molecular weight, which typically reduces logP by 0.5–1.0 units relative to the dimethylamino analog, potentially shifting it outside the optimal CNS drug-like space [2].

Lipophilicity CNS penetration LogP

Synthetic Tractability: Iodo Substituent as a Versatile Handle for Downstream Derivatization

The 3-iodo group serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), enabling rapid SAR exploration [1]. The patent demonstrates this utility by using the target compound as a substrate: reaction with benzenesulfonyl chloride under phase-transfer conditions yields the N-benzenesulfonyl-protected derivative in a single step [1]. This contrasts with non-halogenated 7-azaindole cores, which require pre-functionalization (e.g., directed metalation or halogenation) before cross-coupling, adding 1–2 synthetic steps [2].

Synthetic chemistry Cross-coupling Structure-activity relationship

Optimal Application Scenarios for Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)- Based on Verified Differentiation Evidence


JNK3-Selective Inhibitor Development for Neurodegenerative Disease Programs

The compound's explicit patent claim as a JNK inhibitor, combined with its computed CNS-favorable logP (~3.4), makes it a preferred starting scaffold for JNK3-targeted neurodegeneration programs (Alzheimer's, Parkinson's, stroke) [1]. The 3-iodo group provides a convenient vector for further optimization via cross-coupling while maintaining the core JNK pharmacophore [1]. Procurement of this specific compound ensures researchers are working with a patent-validated JNK-active chemotype rather than an inactive intermediate [2].

Kinase Selectivity Profiling and Probe Molecule Design

The unique combination of the 3-iodo-7-azaindole core and 4-(dimethylamino)benzoyl group provides a novel chemical probe for dissecting JNK isoform selectivity (JNK1 vs. JNK2 vs. JNK3) [1]. The heavy atom (iodine) enables phasing in X-ray crystallography studies of kinase-inhibitor co-crystals, a feature absent in non-halogenated or lighter-halogen (Cl, F) analogs [1].

Medicinal Chemistry Library Synthesis via C3 Diversification

The pre-installed 3-iodo handle enables direct Suzuki, Sonogashira, or Buchwald-Hartwig diversification without additional halogenation steps, saving 1–2 synthetic steps per library member [1]. This makes the compound a cost-efficient central scaffold for generating focused JNK inhibitor libraries, particularly for groups employing parallel synthesis or high-throughput chemistry workflows [2].

CNS Drug Discovery Programs Requiring Balanced Potency and Brain Penetration

Unlike more polar analogs (e.g., 4-morpholinophenyl derivatives) that may exhibit reduced passive permeability, the dimethylamino substituent maintains a logP in the CNS drug-like range (3.4–3.5) [1]. This positions the compound as a superior choice for CNS JNK programs where blood-brain barrier penetration is a critical requirement, reducing the need for additional prodrug or formulation strategies [3].

Quote Request

Request a Quote for Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.